molecular formula C19H16BrN5O3 B2607893 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide CAS No. 922056-27-7

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide

Numéro de catalogue B2607893
Numéro CAS: 922056-27-7
Poids moléculaire: 442.273
Clé InChI: XQDUYIIEJHYDJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . These were designed and synthesized as novel CDK2 targeting compounds .


Chemical Reactions Analysis

The compound is part of a series of molecules that have shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it may participate in chemical reactions that inhibit CDK2, a key component in cell proliferation .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has been dedicated to synthesizing novel pyrazolopyrimidine derivatives and evaluating their biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, indicating the potential for these compounds in therapeutic applications (Rahmouni et al., 2016). Furthermore, Petrie et al. (1985) prepared trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for their biological activity, uncovering significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Antimicrobial Activity

Novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and their antimicrobial activity evaluated. Abunada et al. (2008) explored these compounds, indicating potential for antimicrobial applications (Abunada et al., 2008).

Antibacterial and Antiviral Activities

Several studies have synthesized novel compounds for testing against a range of bacterial and viral pathogens. Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles, finding significant antiviral activities against bird flu influenza (H5N1) among the synthesized compounds (Hebishy et al., 2020).

Mécanisme D'action

The mode of action of such compounds often involves interaction with these targets, leading to changes in cellular processes. The specific changes would depend on the nature of the targets and the exact way the compound interacts with them .

Biochemical pathways affected by these compounds could be numerous and varied, depending on the specific targets of the compound. The downstream effects would also depend on the particular pathway and the role of the target within that pathway .

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which the compound is present .

The molecular and cellular effects of the compound’s action would be a direct result of its interaction with its targets and the subsequent changes in biochemical pathways .

Environmental factors can influence the compound’s action, efficacy, and stability. These factors can include temperature, pH, the presence of other chemicals, and various biological factors .

Orientations Futures

The compound, as a CDK2 inhibitor, has potential for cancer treatment . Future research could focus on further investigations of its effects on cell cycle progression and apoptosis induction within cancer cells .

Propriétés

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O3/c20-16-7-6-15(28-16)18(26)21-8-9-25-17-14(10-23-25)19(27)24(12-22-17)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDUYIIEJHYDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.